Eribulin

Overview

Description

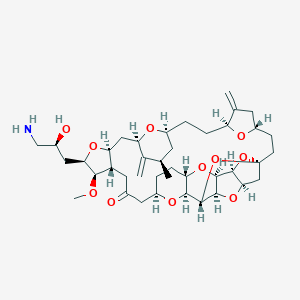

Eribulin is a synthetic analog of the marine natural product halichondrin B, which was originally isolated from the sea sponge Halichondria okadai. It is primarily used as an anti-cancer medication, particularly for the treatment of metastatic breast cancer and liposarcoma. This compound functions as a microtubule dynamics inhibitor, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis .

Preparation Methods

The synthesis of eribulin is highly complex due to its intricate structure, which includes 19 chiral centers. The synthetic route involves the assembly of three main fragments: A (C27-C35), B (C14-C26), and C (C1-C13). These fragments are synthesized separately and then coupled together through a series of reactions, including aldol reactions, epoxidations, and cyclizations .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to improve yield and purity. This includes the use of biphenyl sulfuryl diethyl phosphate to replace phenyl diethyl phosphate, which enhances the yield of intermediates and simplifies post-reaction treatment . Additionally, purification processes are employed to ensure the final product is free from impurities .

Chemical Reactions Analysis

Eribulin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce different substituents into the this compound molecule, which can be used to create analogs with varying activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Eribulin has a wide range of scientific research applications:

Chemistry: this compound serves as a model compound for studying complex natural product synthesis and the development of synthetic methodologies.

Biology: It is used to study microtubule dynamics and the mechanisms of cell division.

Medicine: this compound is primarily used in the treatment of metastatic breast cancer and liposarcoma. .

Mechanism of Action

Eribulin exerts its effects by inhibiting the growth phase of microtubules without affecting the shortening phase. This leads to the sequestration of tubulin into nonproductive aggregates, resulting in a G2/M cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage . The molecular targets include tubulin and various regulatory proteins involved in cell cycle progression and apoptosis .

Comparison with Similar Compounds

Eribulin is unique among microtubule-targeting agents due to its specific mechanism of action and its origin from a marine natural product. Similar compounds include:

Paclitaxel: Another microtubule-targeting agent that stabilizes microtubules rather than inhibiting their growth.

Vinblastine: A microtubule-destabilizing agent with a different binding site on tubulin.

Docetaxel: Similar to paclitaxel, it stabilizes microtubules but has different pharmacokinetic properties.

This compound’s distinct mechanism of action and its ability to improve overall survival in specific patient subgroups highlight its uniqueness among these compounds .

Biological Activity

Eribulin mesylate, a synthetic derivative of halichondrin B, is a microtubule-targeting agent (MTA) primarily used in the treatment of metastatic breast cancer and liposarcoma. Its unique mechanism of action and biological activity distinguish it from other chemotherapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and recent research findings.

This compound primarily inhibits microtubule polymerization, which is crucial for mitotic spindle formation during cell division. Unlike traditional MTAs such as taxanes or vinca alkaloids, this compound does not significantly affect microtubule depolymerization. Instead, it binds to the plus ends of microtubules, effectively halting their growth while allowing depolymerization to proceed. This results in the formation of non-productive aggregates of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis following prolonged mitotic blockage .

Key Mechanistic Insights:

- Microtubule Dynamics: this compound promotes pausing of microtubule growth and decreases overall dynamicity without significantly affecting disassembly rates .

- Cell Cycle Arrest: It induces G2/M phase arrest, which is critical for its antitumor effects .

- Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to reverse EMT in preclinical models, characterized by increased expression of epithelial markers and reduced expression of mesenchymal markers, thus diminishing metastatic potential .

Clinical Efficacy

This compound has demonstrated significant clinical efficacy in various settings:

- Metastatic Breast Cancer: In clinical trials, this compound has shown improved overall survival (OS) compared to treatment of physician's choice in heavily pre-treated patients . A notable study reported a 29% decrease in risk of death among patients treated with this compound compared to those receiving other therapies .

- Liposarcoma: The FDA has approved this compound for the treatment of advanced liposarcoma based on its antitumor activity observed in clinical studies .

Recent Research Findings

Recent studies have further elucidated the biological activity of this compound beyond its primary mechanism:

- Tumor Microenvironment Modulation: this compound enhances tumor perfusion and reduces hypoxia by remodeling tumor vasculature. This effect improves drug delivery and reduces immunosuppressive markers such as PD-L1 in the tumor microenvironment .

- Combination Therapies: this compound has shown promising results when combined with other therapeutic agents. For instance, studies have indicated enhanced efficacy when paired with pembrolizumab in metastatic soft tissue sarcoma patients . Additionally, it has demonstrated synergistic effects with phosphoinositide-3-kinase (PI3K) inhibitors and epidermal growth factor receptor (EGFR) inhibitors in various cancer models .

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activity:

Case Studies

-

Case Study: Metastatic Breast Cancer

- A patient with heavily pre-treated metastatic breast cancer received this compound as a last-line therapy. The treatment resulted in a significant reduction in tumor size and prolonged progression-free survival (PFS), highlighting this compound's effectiveness even after multiple lines of therapy.

-

Case Study: Liposarcoma

- In a clinical trial involving patients with advanced liposarcoma, administration of this compound led to a notable response rate, with several patients achieving partial responses. The study underscored this compound's role as a viable treatment option for this challenging malignancy.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying Eribulin’s mechanism of action in microtubule dynamics?

- Answer : Use in vitro tubulin polymerization assays combined with live-cell imaging to observe this compound’s interference with microtubule growth and shortening phases. Validate results via immunofluorescence microscopy to quantify microtubule stabilization or destabilization . Include negative controls (e.g., untreated cells) and positive controls (e.g., paclitaxel for stabilization) to contextualize findings. For reproducibility, document reagent concentrations, incubation times, and imaging parameters in supplemental materials .

Q. How can researchers address discrepancies in reported efficacy data for this compound across preclinical cancer models?

- Answer : Conduct sensitivity analyses to identify variables influencing outcomes, such as tumor cell line heterogeneity, dosing schedules, or assay endpoints. Cross-reference pharmacokinetic (PK) data (e.g., plasma half-life, tissue penetration) with pharmacodynamic (PD) biomarkers (e.g., mitotic arrest markers) to reconcile conflicting results . Transparently report outlier handling methods and statistical adjustments in the analysis plan .

Q. What are the critical parameters for validating this compound’s purity and stability in experimental formulations?

- Answer : Employ high-performance liquid chromatography (HPLC) with UV/Vis detection to quantify purity (>98%) and stability under varying storage conditions (e.g., pH, temperature). For novel formulations, include mass spectrometry (MS) to confirm structural integrity. Provide raw chromatograms and spectral data in supplemental files, adhering to journal guidelines for compound characterization .

Advanced Research Questions

Q. What strategies optimize the design of combination therapy studies involving this compound and immune checkpoint inhibitors?

- Answer : Utilize syngeneic or humanized mouse models to evaluate synergistic effects on tumor microenvironment modulation. Predefine primary endpoints (e.g., tumor growth inhibition, immune cell infiltration) and secondary endpoints (e.g., cytokine profiling). Apply factorial experimental designs to isolate interaction effects between this compound and immunotherapies, using ANOVA with post-hoc corrections for multiplicity .

Q. How can researchers resolve contradictory findings on this compound’s role in epithelial-mesenchymal transition (EMT) modulation?

- Answer : Integrate multi-omics approaches (e.g., RNA-seq, proteomics) to map EMT-related pathways (e.g., TGF-β, Snail/Slug) across cell lines with divergent responses. Use Bayesian hierarchical models to account for batch effects and technical variability. Validate findings in 3D organoid models to mimic in vivo heterogeneity .

Q. What methodological frameworks are recommended for identifying predictive biomarkers of this compound resistance?

- Answer : Perform genome-wide CRISPR screens or transcriptomic profiling of resistant vs. sensitive cell lines. Apply machine learning algorithms (e.g., LASSO regression) to prioritize candidate biomarkers (e.g., βIII-tubulin isoforms, drug efflux transporters). Validate candidates in patient-derived xenografts (PDXs) with matched clinical response data .

Q. How should researchers address challenges in correlating this compound’s PK/PD properties with clinical outcomes in heterogeneous patient cohorts?

- Answer : Implement population PK/PD modeling to account for inter-patient variability (e.g., hepatic function, genetic polymorphisms). Use nonlinear mixed-effects models (NONMEM) to estimate exposure-response relationships. Stratify analyses by covariates such as prior treatment history or tumor mutational burden .

Q. Data Management & Reproducibility

Q. What protocols ensure reproducibility in this compound’s in vivo efficacy studies?

- Answer : Standardize animal husbandry conditions (e.g., diet, light cycles) and randomize treatment groups to minimize confounding. Publish raw tumor volume measurements, survival curves, and statistical code in open-access repositories. Adhere to ARRIVE guidelines for reporting animal studies .

Q. How can researchers mitigate bias in retrospective analyses of this compound’s real-world efficacy data?

- Answer : Pre-specify inclusion/exclusion criteria (e.g., line of therapy, metastasis sites) and adjust for confounding variables (e.g., performance status) using propensity score matching. Conduct sensitivity analyses to test robustness against unmeasured confounders .

Properties

IUPAC Name |

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNVPOGXISZXJD-JBQZKEIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H59NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009321 | |

| Record name | Eribulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Eribulin inhibits the growth phase of microtubules without affecting the shortening phase and sequesters tubulin into nonproductive aggregates. Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage. [FDA] | |

| Record name | Eribulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

253128-41-5 | |

| Record name | Eribulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253128-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eribulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253128415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eribulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eribulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR24G6354G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.